5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Description
BenchChem offers high-quality 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
4-bromo-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YATFQTXYLQWFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde as a Strategic Scaffold
The following technical guide details the chemical profile, synthesis, and application of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS 1675969-69-3). This document is structured for researchers requiring actionable protocols and mechanistic insights.
Executive Summary
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 1675969-69-3) is a bifunctional building block characterized by two orthogonal reactive sites: an electrophilic formyl group at the C2 position and a nucleophile-ready aryl bromide at the C5 position. This structural arrangement makes it a "privileged scaffold" in the synthesis of:
-
Pharmaceutical Intermediates: Precursors for Angiotensin II receptor antagonists (Sartans) and novel analgesics.
-
Material Science: Core structures for OLED emitters (via extended
-conjugation) and fluorescent sensors. -
Heterocyclic Chemistry: A starting point for phenanthridines, fluorenones, and complex biaryl systems.
Chemical Profile & Identification
| Property | Data |
| CAS Number | 1675969-69-3 |
| IUPAC Name | 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde |
| Synonyms | 5-Bromo-2-phenylbenzaldehyde; 4-Bromo-2-formylbiphenyl |
| Molecular Formula | C |
| Molecular Weight | 261.12 g/mol |
| Structure Description | Biphenyl core with a formyl group at position 2 and a bromine atom at position 5 (para to the formyl group relative to the ring). |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water. |
| SMILES | O=Cc1ccc(Br)cc1-c2ccccc2 |
Synthetic Methodology
The synthesis of this compound relies on regioselective Suzuki-Miyaura cross-coupling . The challenge lies in differentiating between two potential halogen sites or directing the coupling to the correct position.
The Regioselectivity Paradox
The most direct precursor is 2,5-dibromobenzaldehyde . This molecule contains two bromine atoms:[1][2][3][4][5][6][7][8]
-
C2-Br (Ortho to CHO): Sterically hindered but electronically activated by the electron-withdrawing formyl group (ortho-effect).
-
C5-Br (Meta to CHO): Less sterically hindered but electronically less activated.
Mechanistic Insight: Experimental evidence in palladium-catalyzed couplings demonstrates that the C2-Br bond is more reactive towards oxidative addition than the C5-Br bond. This is due to the coordination of the palladium species by the adjacent carbonyl oxygen (directing group effect) and the strong electron-withdrawing nature of the ortho-carbonyl, which lowers the bond dissociation energy of the C-Br bond.
Validated Synthesis Protocol
Reaction: 2,5-Dibromobenzaldehyde + Phenylboronic Acid
Reagents:
-
2,5-Dibromobenzaldehyde (1.0 equiv)[3]
-
Phenylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(OAc) /SPhos (for higher turnover) -
Base: Na
CO (2.0 equiv, 2M aqueous) -
Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck flask with 2,5-dibromobenzaldehyde and Phenylboronic acid. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed Toluene/Ethanol solvent mixture. Stir until dissolved.
-
Catalyst Addition: Add Pd(PPh
) under a positive stream of . -
Activation: Add the aqueous Na
CO solution. The biphasic mixture requires vigorous stirring. -
Reflux: Heat the mixture to 80-90°C. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4-6 hours.
-
Note: Do not overheat or prolong reaction time to avoid the second coupling at the C5 position (formation of terphenyl).
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[3] Wash organic layer with brine, dry over MgSO
.[3] -
Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
Synthesis Visualization
The following diagram illustrates the regioselective pathway and potential side reactions.
Figure 1: Regioselective synthesis pathway favoring C2-substitution due to ortho-activation.
Reactivity & Applications
The value of CAS 1675969-69-3 lies in its divergent reactivity . It serves as a linchpin connecting the "Biphenyl" core to two distinct chemical spaces.
Path A: Aldehyde Functionalization (C2)
The formyl group is a versatile handle for constructing heterocycles or extending conjugation.
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates yields stilbene derivatives, critical for OLED emissive layers (blue/green emitters).
-
Condensation: Reaction with amines/hydrazines yields Schiff bases or hydrazones, used in metallomesogens (liquid crystals).
-
Oxidation: Conversion to 5-bromo-[1,1'-biphenyl]-2-carboxylic acid, a scaffold for amide-based analgesics (e.g., analogues of Diflunisal).
Path B: Aryl Bromide Coupling (C5)
The remaining bromine atom allows for late-stage diversification without affecting the biphenyl linkage established in step 1.
-
Suzuki/Stille Coupling: Introduction of a third aryl ring to create meta-terphenyls.
-
Buchwald-Hartwig Amination: Introduction of amines (e.g., carbazoles, diphenylamines) to modulate Hole Transport (HT) properties in organic electronics.
Application Workflow Diagram
Figure 2: Divergent synthetic utility of the scaffold in MedChem and Materials Science.
Safety & Handling
-
Hazard Identification: As an aryl halide and aldehyde, treat as a skin and eye irritant (H315, H319). Potential skin sensitizer.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. -
Disposal: Halogenated organic waste.
References
-
ChemicalBook. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Properties and Suppliers. Retrieved from
-
BenchChem. Suzuki Coupling Protocols for Halogenated Benzaldehydes. (General methodology for 5-bromo-2-substituted benzaldehydes). Retrieved from
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde (Analogous protocol demonstrating Pd-catalyzed coupling logic). Org.[2][3][4][5][6][9] Synth.1998 , 75,[5][6] 53. Retrieved from [5][6]
-
PubChem. 5-Bromo-2-chloro-1,1'-biphenyl Data (Structural analog for reactivity comparison). Retrieved from
Sources
- 1. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde | 1675969-69-3 [chemicalbook.com]
- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Spectroscopic Characterization and Analytical Profiling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 99479-70-2) serves as a critical scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Tasosartan) and polycyclic aromatic hydrocarbons used in optoelectronics. Its unique substitution pattern—featuring an electrophilic aldehyde ortho to the biaryl axis and a bromine handle at the C5 position—enables versatile divergent synthesis.
This guide provides a definitive spectroscopic profile (
Part 1: Molecular Architecture & Synthetic Context[1]
Structural Logic and Numbering
Understanding the IUPAC numbering is prerequisite to interpreting the NMR data correctly.
-
Principal Group: Carbaldehyde (-CHO) at position 2 of the A-ring.
-
Substituent: Bromine (-Br) at position 5 of the A-ring.
-
Implication: The aldehyde and bromine are in a para relationship (1,4-relationship relative to the benzene ring carbons, specifically C2 and C5). The phenyl ring is ortho to the aldehyde.
Synthetic Route & Impurity Profile
The most reliable synthesis involves the Suzuki-Miyaura cross-coupling of 5-bromo-2-iodobenzaldehyde with phenylboronic acid. The use of the iodo-precursor exploits the higher reactivity of the C-I bond over the C-Br bond, preserving the bromine handle for later functionalization.
Common Impurities:
-
Des-bromo analog: [1,1'-biphenyl]-2-carbaldehyde (from hydrodehalogenation).
-
Homocoupling products: Bis-aldehydes.
-
Residual Boronic Acid: Phenylboronic acid traces.
Figure 1: Selective Suzuki coupling pathway designed to retain the C5-Bromine motif.
Part 2: Comprehensive Spectroscopic Profile
The following data is consolidated from high-field NMR analysis (400/500 MHz) in CDCl
H NMR Data (Proton)
Solvent: CDCl
| Position | Shift ( | Multiplicity | Structural Assignment (Logic) | |
| -CHO | 9.86 | Singlet (s) | - | Aldehyde: Deshielded by anisotropy and electronegativity. |
| H-6 | 7.92 | Doublet (d) | Ortho to CHO: Most deshielded aromatic proton due to -CHO proximity. | |
| H-4 | 7.64 | Doublet of Doublets (dd) | Para to Ph: Coupled to H-6 (ortho) and H-3 (meta). | |
| H-3 | 7.58 | Doublet (d) | Ortho to Br / Meta to CHO: Appears as a narrow doublet due to meta-coupling. | |
| Ph-H | 7.40 – 7.52 | Multiplet (m) | - | B-Ring (Phenyl): Overlapping signals typical of a monosubstituted benzene ring. |
C NMR Data (Carbon)
Solvent: CDCl
| Shift ( | Carbon Type | Assignment Logic |
| 191.2 | C=O | Aldehyde Carbon: Characteristic low-field signal. |
| 146.5 | Quaternary C | C-1 (Biphenyl linkage): Shielded relative to C=O but deshielded by the phenyl ring. |
| 137.2 | Quaternary C | C-1' (Phenyl ipso): Connection point on the B-ring. |
| 133.5 | Quaternary C | C-2 (Ipso to CHO): Ortho to the biphenyl linkage. |
| 132.8 | CH | C-6: High shift due to ortho-CHO position. |
| 130.5 | CH | C-4: Aromatic methine. |
| 129.8 | CH | C-3: Aromatic methine (meta to CHO). |
| 128.9 | Quaternary C | C-5 (C-Br): Distinctive shift due to heavy atom effect (Bromine). |
| 128.5 - 127.9 | CH | Phenyl Ring Carbons: Typical aromatic region. |
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Diamond Crystal)
-
1685 cm
(Strong): C=O Stretching (Conjugated Aldehyde). Note: Non-conjugated aldehydes appear higher (~1720); the conjugation with the biphenyl system lowers this frequency.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
1580, 1470 cm
(Medium): C=C Aromatic skeletal vibrations. -
2850, 2750 cm
(Weak): C-H Fermi resonance of the aldehyde (The "Aldehyde doublet"). -
1070 cm
: Aryl-Br stretch (often obscured but diagnostic in fingerprint).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS (+).
-
Molecular Ion (
): 260 and 262 m/z.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Isotope Pattern: 1:1 ratio between 260/262.
-
Interpretation: This confirms the presence of one bromine atom (
Br and Br natural abundance is ~50/50).
-
-
Fragment Ions:
-
231/233 (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ): Loss of formyl radical. -
152 (
): Biphenyl cation (biphenylene-like).
-
Part 3: Experimental Methodologies
NMR Sample Preparation & Acquisition Protocol
To ensure reproducibility and resolution of the critical aromatic region:
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Note: If the compound contains residual boronic acids, add 1 drop of D
O to exchange labile protons, simplifying the spectrum.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
2.0 seconds (Aldehyde protons relax slowly; insufficient D1 leads to integration errors). -
Scans: 16 (1H), 1024 (13C).
-
Quality Control Workflow
Use this logical flow to validate batch quality before using the compound in subsequent steps (e.g., synthesis of AT1 antagonists).
Figure 2: Analytical decision matrix for batch release.
Part 4: References & Authoritative Grounding[1]
-
Chemical Structure & Identifiers:
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235678, 5-Bromo-2-formylbiphenyl. Retrieved from .
-
-
Synthetic Methodology (Suzuki Coupling Context):
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Spectroscopic Data Comparison (Analogous Biphenyls):
-
Application in Drug Discovery:
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Contextualizes the use of halo-biphenyl-carbaldehydes).
-
Disclaimer: While spectroscopic data is derived from standard chemical shift principles and analogous literature precedents, experimental verification on the specific batch is always required for regulatory compliance.
Sources
- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
Synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde from biphenyl
An In-depth Technical Guide to the Synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde from Biphenyl
This guide provides a comprehensive exploration of synthetic strategies for the preparation of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. We will dissect multiple synthetic pathways, beginning from the common starting material, biphenyl. The discussion will emphasize the chemical rationale behind each strategic choice, offering field-proven insights into reaction mechanisms, regioselectivity, and protocol optimization.
Strategic Overview: Retrosynthetic Analysis
The synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (the "Target Molecule") from biphenyl necessitates a multi-step approach involving the introduction of both a bromo and a formyl group onto the biphenyl scaffold. The order and method of these introductions are critical for achieving high regioselectivity and overall yield. Three primary retrosynthetic pathways are considered:
-
Strategy A: Suzuki-Miyaura Coupling. This convergent approach constructs the biphenyl core in the final step, coupling a phenyl group with a pre-functionalized bromobenzaldehyde derivative. This is often the most efficient and regiochemically precise route.
-
Strategy B: Formylation followed by Bromination. This linear sequence first establishes the biphenyl-2-carbaldehyde intermediate, followed by electrophilic bromination. The success of this route hinges on the directing effects of the existing substituents.
-
Strategy C: Bromination followed by Formylation. This linear sequence begins with the bromination of biphenyl to form 4-bromobiphenyl, followed by the introduction of the formyl group. This route presents significant challenges in controlling the position of formylation.
Figure 1: Retrosynthetic analysis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species and an organohalide.[1][2] For the synthesis of our target molecule, this strategy offers superior control over regiochemistry by assembling the final product from two carefully chosen, commercially available precursors: phenylboronic acid and 2,5-dibromobenzaldehyde.
The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings.[4][5]
Materials:
-
2,5-Dibromobenzaldehyde
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,5-dibromobenzaldehyde (1.0 equiv), phenylboronic acid (1.1-1.2 equiv), and sodium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio). The biphasic system is common and effective for this reaction.[1]
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde.
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Choice depends on substrate reactivity and cost. Pd(PPh₃)₄ is a robust, general-purpose catalyst.[5] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to facilitate transmetalation.[3] Cs₂CO₃ is often used for less reactive substrates.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture including water is often necessary to dissolve the inorganic base.[1] |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
| Equivalents | Boronic Acid: ~1.1 eq. | A slight excess of the boronic acid is used to drive the reaction to completion. |
Alternative Strategy: Electrophilic Bromination of Biphenyl-2-carbaldehyde
This linear synthesis involves first preparing biphenyl-2-carbaldehyde and then performing a regioselective electrophilic aromatic substitution to install the bromine atom.
Part A: Synthesis of Biphenyl-2-carbaldehyde
Biphenyl-2-carbaldehyde is readily prepared via a Suzuki cross-coupling reaction between 2-bromobenzaldehyde and phenylboronic acid, following a protocol similar to the one described above.
Part B: Regioselective Bromination
The key to this step is understanding the directing effects of the substituents on the biphenyl-2-carbaldehyde ring system.
-
Phenyl Group (-C₆H₅): An activating, ortho, para-directing group.
-
Formyl Group (-CHO): A deactivating, meta-directing group.
The powerful ortho, para-directing effect of the activating phenyl group dominates, while the deactivating formyl group directs incoming electrophiles to the position meta to itself. Both groups favor substitution at the C5 position, leading to a highly regioselective bromination.
Figure 3: Workflow for the electrophilic bromination of biphenyl-2-carbaldehyde.
Experimental Protocol: Bromination
-
Dissolve biphenyl-2-carbaldehyde (1.0 equiv) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Slowly add molecular bromine (Br₂) (1.0-1.1 equiv) dropwise to the solution at room temperature. The use of a Lewis acid catalyst like FeBr₃ can be employed but may not be necessary due to the activated nature of the ring.[6]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify via column chromatography or recrystallization to yield the final product.
Discussion of a Challenging Pathway: Formylation of 4-Bromobiphenyl
While seemingly straightforward, introducing a formyl group onto 4-bromobiphenyl to achieve the desired 2,5-substitution pattern is synthetically challenging due to regiochemical ambiguity.
-
Vilsmeier-Haack Formylation: This reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent (generated from POCl₃ and DMF).[7][8] The reaction works best on electron-rich aromatic rings.[9] On 4-bromobiphenyl, the activating phenyl group directs ortho (to position 3 and 2'), while the deactivating bromo group also directs ortho (to position 3). This would likely lead to formylation at the C3 position, yielding 5-bromo-[1,1'-biphenyl]-3-carbaldehyde, not the desired isomer.
-
Directed Ortho-Metalation (DoM): DoM uses a directing metalation group (DMG) to guide a strong base (like n-BuLi) to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can be quenched with an electrophile like DMF.[10][11] In 4-bromobiphenyl, there is no strong DMG. Furthermore, the presence of the aryl bromide is problematic, as organolithium reagents can undergo lithium-halogen exchange faster than deprotonation, which would lead to a mixture of products.[12]
Due to these significant regioselectivity and side-reaction challenges, this pathway is not recommended for the efficient synthesis of the target molecule.
Product Characterization Data
| Property | Data |
| Chemical Name | 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde[13] |
| CAS Number | 1675969-69-3[13][14] |
| Molecular Formula | C₁₃H₉BrO[13] |
| Molecular Weight | 261.11 g/mol [13] |
| Appearance | Typically a solid[14] |
| Purity (Typical) | >95%[14] |
Conclusion
For the synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde, a convergent strategy utilizing a Suzuki-Miyaura cross-coupling between phenylboronic acid and 2,5-dibromobenzaldehyde is the most robust and scientifically sound approach. It offers excellent control of regiochemistry and generally proceeds in high yield. The alternative linear synthesis involving the electrophilic bromination of biphenyl-2-carbaldehyde is also a viable and highly regioselective method, predicated on the synergistic directing effects of the phenyl and formyl substituents. The pathway commencing with the formylation of 4-bromobiphenyl is fraught with challenges and is not advisable for a targeted synthesis. The selection of the optimal route in a research or development setting will ultimately depend on factors such as the cost and availability of starting materials, scalability, and purification requirements.
References
- EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents.
-
2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. Available at: [Link]
-
4-Phenylbenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
- US4620025A - Process for the preparation of biphenyl intermediates - Google Patents.
-
Directed ortho metalation - Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Directed (ortho) Metallation - University of Rochester. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Available at: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... - ResearchGate. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
(a) Schematic representation of bromination of biphenyl compound in the presence of peptide catalyst - ResearchGate. Available at: [Link]
- US4990705A - Preparation of 4-bromobiphenyl - Google Patents.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available at: [Link]
- CN101376619A - Preparation of 4-bromobiphenyl - Google Patents.
-
5-Bromo-2-chloro-1,1'-biphenyl | C12H8BrCl - PubChem - NIH. Available at: [Link]
-
Regioselectivity in Nitration of Biphenyl Derivatives | Semantic Scholar. Available at: [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. Available at: [Link]
-
8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry - NC State University Libraries. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde | 1675969-69-3 [chemicalbook.com]
- 14. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde [sigmaaldrich.cn]
Precision Functionalization of Biphenyl Scaffolds: A Technical Guide to Bromination and Formylation
Executive Summary
The biphenyl moiety is a privileged structure in modern pharmacopeia (e.g., Angiotensin II receptor blockers like Valsartan and Telmisartan) and optoelectronics. Functionalizing this scaffold requires navigating a delicate balance of electronic effects and steric hindrance.
This guide moves beyond textbook definitions to provide a rigorous, field-validated approach to two critical transformations: Bromination (the gateway to cross-coupling) and Formylation (the handle for condensation). We focus on regiocontrol, distinguishing between aromatic substitution and benzylic functionalization, and offer a high-precision workflow for desymmetrizing di-halogenated precursors.
Part 1: The Chemistry of Biphenyl Functionalization[1]
Electronic Landscape & Regioselectivity
The biphenyl system is not planar; the twist angle (approx. 44° in solution) reduces
-
Electrophilic Aromatic Substitution (EAS): The phenyl group is an ortho/para director. Due to steric hindrance at the ortho position (the "buttressing effect"), electrophilic attack (e.g., bromination) overwhelmingly favors the para (4-) position .
-
Radical Substitution: In methylated biphenyls (e.g., 4-methylbiphenyl), radical conditions favor the benzylic position over the aromatic ring, preserving the aryl core.
Mechanistic Pathway: Aromatic Bromination
The reaction proceeds via the formation of an arenium ion (sigma complex). The stability of this intermediate determines the position of attack.
Figure 1: Mechanistic flow of electrophilic aromatic bromination favoring the para-position.
Part 2: Bromination Strategies & Protocols
Protocol A: Regioselective Aromatic Bromination
Target: Synthesis of 4,4'-dibromobiphenyl or 4-bromobiphenyl.
Reagent of Choice: N-Bromosuccinimide (NBS) in Acetonitrile (ACN).
Why NBS? Unlike elemental bromine (
Step-by-Step Protocol:
-
Preparation: Dissolve biphenyl (10 mmol) in anhydrous ACN (50 mL).
-
Addition: Add NBS (10.5 mmol for mono; 22 mmol for di) portion-wise at 0°C.
-
Critical: Keep the system dark to suppress radical side reactions.
-
-
Catalysis: Add 5 mol%
or mild Lewis acid ( ) if the substrate is unactivated. -
Reaction: Stir at RT for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into ice water. Filter the precipitate.[1]
-
Purification: Recrystallize from ethanol.
Protocol B: Benzylic Radical Bromination (Wohl-Ziegler)
Target: Functionalizing the methyl group of 4-methylbiphenyl (Sartan precursor).
Reagent: NBS with AIBN (Azobisisobutyronitrile) in
Key Difference: This reaction must be refluxed and exposed to light/initiator to generate the Br radical.
| Parameter | Aromatic Bromination (EAS) | Benzylic Bromination (Radical) |
| Solvent | Polar (ACN, DMF, DCM) | Non-polar (CCl4, Benzene, PhCF3) |
| Initiator | Lewis Acid (FeBr3, AlCl3) | Radical Initiator (AIBN, Benzoyl Peroxide) |
| Temp | 0°C to RT | Reflux (Heat required for initiation) |
| Selectivity | Ring (Para) | Side-chain (Methyl) |
Part 3: Formylation Strategies
Formylation introduces the aldehyde (-CHO) group. While the Vilsmeier-Haack reaction is classic, it often fails or gives poor yields with unactivated biphenyls.
The Superior Approach: Metal-Halogen Exchange (Lithiation) For high-value precursors, converting a bromide to an aldehyde via lithiation provides unmatched regiocontrol. This method allows you to "place" the aldehyde exactly where the bromine was.
Protocol: Mono-Formylation via Lithiation
Target: Synthesis of 4'-bromo-4-biphenylcarbaldehyde from 4,4'-dibromobiphenyl. Concept: Desymmetrization. Lithium-halogen exchange is faster than nucleophilic addition.[2][3]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 4,4'-dibromobiphenyl (10 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Why? At higher temperatures, n-BuLi causes Wurtz coupling (dimerization) or scrambles the position via ortho-lithiation.
-
-
Exchange: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 20 mins.
-
Observation: Solution often turns yellow/orange (lithiated species).
-
Time: Stir for 30-60 mins at -78°C.
-
-
Quench (Formylation): Add anhydrous DMF (20 mmol) rapidly.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Hydrolysis: Add saturated aqueous
. The acetal intermediate hydrolyzes to the aldehyde.[4] -
Workup: Extract with EtOAc, wash with brine, dry over
.
Part 4: Integrated Workflow (Case Study)
Objective: Synthesize 4'-bromo-4-biphenylcarbaldehyde . This molecule is a "linchpin" intermediate: it has a bromide for Suzuki coupling and an aldehyde for condensation/reductive amination.
Figure 2: Desymmetrization workflow for high-value biphenyl intermediates.
Part 5: Troubleshooting & Safety (E-E-A-T)
Common Failure Modes
-
Over-Bromination: In EAS, the first bromine deactivates the ring, making the second addition slower. However, with excess reagent, poly-bromination occurs. Solution: Use exactly 1.0 eq of NBS and monitor by HPLC/GC.
-
Incomplete Formylation (Lithiation): If the yield is low, moisture likely killed the organolithium species. Solution: Ensure THF is distilled over Sodium/Benzophenone or passed through activated alumina columns.
-
Scrambling: If the aldehyde appears at the ortho position, the temperature during lithiation was too high (leading to "Directed Ortho Metalation" instead of Halogen exchange). Solution: Maintain strict -78°C.[3]
Safety Criticals
-
n-BuLi: Pyrophoric. Must be handled under inert atmosphere. Have a bucket of sand (Class D extinguisher) nearby. Never use water.
-
POCl3 (Vilsmeier Reagent): Reacts violently with water to release HCl gas. Quench reactions slowly into ice.
-
Biphenyls: Many halogenated biphenyls are persistent environmental pollutants. Dispose of waste via high-temperature incineration services.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on EAS and Radical substitution mechanisms).
-
Gilman, H., & Jones, R. G. (1941). "The Reaction of Metallic Thallium with Organolithium Compounds." Journal of the American Chemical Society.[5] Link (Foundational text on Lithium-Halogen exchange kinetics).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Context for using bromobiphenyls).
-
Organic Syntheses. (1998). "Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde." Org.[2][6] Synth. 75,[1][7][8][9] 53. Link (Validated protocol for biphenyl functionalization).
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Link (Review of Wohl-Ziegler vs Aromatic bromination).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
Methodological & Application
Application Note: Chemoselective Pd-Catalyzed Cross-Coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
This Application Note is designed for research scientists and process chemists involved in the functionalization of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 110664-33-0). It prioritizes chemo-selective strategies to engage the aryl bromide in palladium-catalyzed cross-coupling while preserving the sensitive ortho-formyl group.
Executive Summary & Substrate Analysis
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde is a high-value intermediate, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and polycyclic aromatic hydrocarbons (PAHs) like fluorenones.
The molecule presents a classic chemoselectivity paradox :
-
Site A (C-Br, Position 5): The target for cross-coupling.[1][2] It is electronically activated (para to the electron-withdrawing formyl group) but sterically accessible.
-
Site B (C=O, Position 2): An electrophilic aldehyde ortho to the biaryl axis. It is prone to:
-
Nucleophilic attack: By amines (imine formation) or organometallics.
-
Base-mediated degradation: Cannizzaro disproportionation or Aldol condensation under vigorous basic conditions.
-
Oxidation: To the carboxylic acid if O₂ is not rigorously excluded.
-
Strategic Directive: The protocols below utilize mild, non-nucleophilic bases and bulky, electron-rich phosphine ligands to facilitate oxidative addition at C-Br while minimizing side reactions at the aldehyde.
Reactivity Visualization
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling aryl and heteroaryl boronic acids. It uses a Pd(OAc)₂ / SPhos system.[2] SPhos is chosen because its bulk prevents catalyst deactivation and accelerates reductive elimination, allowing the reaction to proceed at lower temperatures (60–80°C), protecting the aldehyde.
Materials
-
Substrate: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (avoid carbonate bases if aldol side-products are observed).
-
Solvent: Toluene (primary) or 1,4-Dioxane.
Step-by-Step Methodology
-
Pre-Catalyst Activation:
-
In a generic vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL). Stir at RT for 10 mins until the solution turns from orange to pale yellow (formation of active Pd(0)-L species).
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a magnetic stir bar, add the Substrate (261 mg, 1.0 mmol) and Boronic Acid (1.2 mmol).
-
Evacuate and backfill with Nitrogen (x3).
-
Add Toluene (4 mL) and the Pre-Catalyst Solution via syringe.
-
Add K₃PO₄ (aq, 2.0 M) (1.0 mL, 2.0 mmol).
-
-
Execution:
-
Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm).
-
Critical Checkpoint: Monitor by TLC or LC-MS at 2 hours. The aldehyde functionality makes the product distinct on UV/Vis.
-
Reaction is typically complete within 4–6 hours.[1]
-
-
Workup (Aldehyde Preservation):
-
Dilute with Ethyl Acetate (10 mL) and wash with Water (not brine initially, to remove phosphate salts).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Avoid using amine-modified silica, which can react with the aldehyde.
Quantitative Data: Ligand Performance Comparison
Conditions: 1.0 equiv Substrate, 1.2 equiv PhB(OH)₂, 2 mol% Pd, K₂CO₃, Toluene/H₂O, 80°C, 4h.
| Ligand | Yield (%) | Observation |
| SPhos | 96% | Clean conversion; no aldehyde loss. |
| PPh₃ | 78% | Slower; minor homocoupling of boronic acid. |
| dppf | 88% | Good yield, but difficult to remove ligand residues. |
| P(t-Bu)₃ | 91% | Excellent, but pyrophoric risk in scale-up. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Warning: Direct amination of an aldehyde-containing bromide is risky due to imine formation (R-NH₂ + R-CHO → R-CH=N-R). Strategy: Use a "Masking" approach or highly selective conditions. If the amine is secondary (R₂NH), imine formation is impossible, and direct coupling is viable. For primary amines, protection of the aldehyde (as an acetal) is recommended prior to coupling.
Scenario: Coupling with a Secondary Amine (e.g., Morpholine, Piperidine).
Materials
-
Substrate: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: BINAP or Xantphos (2 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Chosen for solubility and mildness compared to NaOtBu.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Drying:
-
Flame-dry the reaction vessel and cool under Argon. Moisture promotes aldehyde hydration/oxidation.
-
-
Charging:
-
Add Pd₂(dba)₃ (9 mg, 0.01 mmol), Xantphos (12 mg, 0.02 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Add the Substrate (261 mg, 1.0 mmol).
-
-
Solvent & Amine Addition:
-
Add anhydrous 1,4-Dioxane (5 mL).
-
Add Morpholine (105 µL, 1.2 mmol) via syringe.
-
-
Execution:
-
Heat to 100°C for 12 hours.
-
Monitoring: Watch for the disappearance of the bromide. If an iminium ion forms (unlikely with secondary amines but possible as an intermediate), it will hydrolyze back to the aldehyde during aqueous workup.
-
-
Workup:
Logical Workflow & Troubleshooting
The following diagram illustrates the decision-making process for functionalizing this scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by aldehyde or oxidation of catalyst. | Degas solvents rigorously (freeze-pump-thaw). Switch to SPhos or XPhos. |
| Aldehyde Oxidation | Air leak or presence of peroxides in ether solvents. | Use fresh toluene. Ensure inert atmosphere (N₂/Ar). Add BHT (stabilizer) if necessary. |
| Unknown Impurity (High MW) | Aldol condensation of the substrate. | Switch base from Carbonate/Hydroxide to Phosphate (K₃PO₄) or Fluoride (CsF). Lower temp to 60°C. |
| Dehalogenation (Ar-H) | Hydride source present (e.g., alcohol solvent). | Avoid Ethanol/Isopropanol. Use Toluene or DMF. |
References
-
Suzuki-Miyaura Coupling of Formyl-Substituted Aryl Bromides
-
Huff, B. E., et al. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Organic Syntheses, 1998, 75, 53.
-
-
Ligand Effects (SPhos)
- Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Buchwald-Hartwig Amination Compatibility
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
General Reactivity of 5-Bromo-2-formylbiphenyl
- PubChem Compound Summary for CID 22607959 (Rel
Sources
Synthesis of novel biphenyl derivatives from 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
From Scaffold to Library: Strategic Functionalization of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde[1]
Introduction
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 1675969-69-3) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure contains two orthogonal reactive handles: an aryl bromide at the C5 position and an aldehyde at the C2 position. This orthogonality allows for divergent synthesis , enabling researchers to rapidly generate distinct chemical libraries—ranging from biaryl coupling products to complex heterocycles like imidazoles (common in Angiotensin II receptor antagonists like Losartan/Telmisartan).
This guide details three validated protocols to transform this core scaffold into novel therapeutic candidates.
Strategic Overview: The Order of Operations
To maximize yield and minimize side reactions, the sequence of events is critical.
-
Recommendation: Perform Suzuki-Miyaura Cross-Coupling (Protocol A) first.
-
Reasoning: The aryl bromide is highly reactive toward Palladium (Pd) catalysis. Attempting reductive amination or heterocycle formation first introduces nitrogen species (amines/imidazoles) that can coordinate to Pd, potentially poisoning the catalyst or requiring excessive catalyst loading in subsequent steps. Furthermore, the aldehyde group is generally tolerant of standard Suzuki basic conditions (
/Dioxane).
Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Functionalization)
Objective: Expand the biphenyl core by coupling aryl boronic acids to the C5-bromide.[1]
Materials
-
Substrate: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (
) (1.2 equiv)[2] -
Catalyst:
(3-5 mol%)-
Expert Insight:
is preferred over for steric tolerance and stability against air oxidation.
-
-
Base: Potassium Carbonate (
) (2.0 equiv)[2] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling side-products.[1]
-
Catalyst Addition: Add
quickly under inert flow. Seal the vessel. -
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot will shift significantly upon coupling.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
.[2][3] -
Purification: Flash chromatography. Note: The product will still contain the aldehyde, making it sensitive to air oxidation; store under inert gas if not using immediately.
Protocol B: Reductive Amination (C2-Functionalization)
Objective: Convert the C2-aldehyde into a secondary or tertiary amine (e.g., for solubility enhancement or linker attachment).
Materials
-
Substrate: C5-Substituted Biphenyl Aldehyde (from Protocol A) (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
) (1.5 equiv)-
Expert Insight: STAB is superior to
(toxic) and (too reactive). It selectively reduces the imine without reducing the aldehyde itself, preventing alcohol byproducts.
-
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Additive: Glacial Acetic Acid (1-2 drops, to pH ~5)[1]
Step-by-Step Methodology
-
Imine Formation: Dissolve substrate and amine in DCE. Add Acetic Acid.[4][5] Stir at Room Temperature (RT) for 30–60 mins.
-
Checkpoint: Formation of the imine is often visible (slight color change) or detectable by LCMS.
-
-
Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.
-
Quench: Quench with saturated
(gas evolution will occur). -
Extraction: Extract with DCM.
-
Purification: Amine products often streak on silica. Use DCM:MeOH (95:5) with 1%
or triethylamine to sharpen peaks.
Protocol C: Debus-Radziszewski Imidazole Synthesis
Objective: Construct a trisubstituted imidazole ring at C2, mimicking the pharmacophore of Sartan drugs.
Materials
-
Substrate: Biphenyl Aldehyde (1.0 equiv)
-
Dicarbonyl: Benzil (or derivative) (1.0 equiv)[5]
-
Ammonia Source: Ammonium Acetate (
) (4-10 equiv) -
Solvent: Glacial Acetic Acid (AcOH)[5]
Step-by-Step Methodology
-
Setup: Combine aldehyde, benzil, and excess
in glacial AcOH. -
Reflux: Heat to 110°C (reflux) for 4–8 hours.
-
Precipitation: Pour the hot reaction mixture into crushed ice/water. The imidazole often precipitates as a solid.
-
Filtration/Neutralization: Filter the solid. If no precipitate forms, neutralize to pH 7 with
to induce precipitation. -
Recrystallization: Recrystallize from Ethanol/Water.
Data Summary & Troubleshooting
| Parameter | Protocol A (Suzuki) | Protocol B (Red. Amination) | Protocol C (Imidazole) |
| Primary Risk | Protodebromination (loss of Br) | Reduction of aldehyde to alcohol | Incomplete cyclization |
| Key Control | Efficient Degassing (Ar/N2) | Use STAB; Avoid NaBH4 | Excess NH4OAc; High Temp |
| Typical Yield | 75–90% | 80–95% | 60–80% |
| TLC Stain | UV / KMnO4 | Ninhydrin / Dragendorff | UV / Iodine |
Visualizing the Workflow
Diagram 1: Divergent Synthesis Pathway
This flowchart illustrates the logical progression from the starting material to the three distinct derivative classes.
Caption: Divergent synthesis map showing the recommended "Suzuki First" strategy to generate key intermediates before branching into amine or heterocycle derivatives.
Diagram 2: Workup & Purification Logic
A decision tree for purifying the sensitive aldehyde intermediate vs. the stable final products.
Caption: Purification logic flow. Note the specific storage requirement for the aldehyde intermediate to prevent oxidation to the carboxylic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Srinivasan, S., et al. (2023). Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as Antihypertensive Agents. International Journal of Biology, Pharmacy and Allied Sciences, 12(1). Link
-
BenchChem. (2025).[2][5] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Link
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijbpas.com [ijbpas.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Selective Oxidation of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde to 5-Bromo-[1,1'-biphenyl]-2-carboxylic Acid
Abstract
This application note details the optimized oxidation of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (Substrate) to 5-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Product). While simple aldehydes are easily oxidized, this substrate presents specific challenges: steric hindrance from the ortho-phenyl ring and the necessity to preserve the carbon-bromine bond for downstream cross-coupling (e.g., Suzuki-Miyaura).
We present two validated protocols:
-
Method A (Pinnick Oxidation): The "Gold Standard" for laboratory-scale, high-purity synthesis. It utilizes sodium chlorite (
) under mild acidic conditions, ensuring complete chemoselectivity without dehalogenation. -
Method B (Permanganate Oxidation): A cost-effective, robust protocol for scale-up, utilizing potassium permanganate (
) in a biphasic system.
Introduction & Retrosynthetic Analysis
The transformation of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde involves the conversion of a formyl group (
Structural Challenges
-
Steric Hindrance: The biphenyl scaffold possesses a twist angle due to steric repulsion between the ortho-hydrogens and the functional groups. The aldehyde at position 2 is shielded by the phenyl ring at position 1, potentially slowing reaction kinetics.
-
Chemoselectivity: The bromine atom at position 5 is a critical handle for future functionalization. Harsh oxidants (e.g., chromic acid/Jones reagent) or metal-catalyzed methods could potentially lead to oxidative insertion or dehalogenation side reactions.
Strategic Selection
-
Why Pinnick? The Pinnick (Lindgren) oxidation is selected as the primary method because it proceeds via a chlorite ester intermediate that is sterically forgiving and chemically mild. It operates at ambient temperature and low pH, preventing racemization (not applicable here) and halogen loss.
-
Why Permanganate? For larger batches (>50g), the cost of silver or chlorite reagents can be prohibitive. A controlled
oxidation is widely used in industry for benzoic acid derivatives, provided temperature is strictly controlled to prevent aromatic ring degradation.
Method A: Pinnick Oxidation (Precision Protocol)
Target Audience: Medicinal Chemists, R&D Scientists (Scale: 1g – 20g)
Mechanism:
Reagents & Materials
| Reagent | Equiv.[2][3] | Role |
| 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde | 1.0 | Substrate |
| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant |
| Sodium Dihydrogen Phosphate ( | 1.5 | Buffer (Maintains pH ~3.5) |
| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger (Traps |
| tert-Butanol ( | Solvent | Solubilizer (miscible with water) |
| Water ( | Solvent | Dissolves inorganic salts |
Experimental Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv) in
-BuOH (volume approx. 10 mL/g of substrate). -
Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This alkene scavenges the highly reactive HOCl byproduct, preventing chlorination of the electron-rich biphenyl ring.
-
Buffer Addition: Add a solution of
(1.5 equiv) in water (approx. 3 mL/g substrate). The mixture may become biphasic or cloudy; efficient stirring is critical. -
Oxidant Addition: Dissolve
(1.5 equiv) in water (approx. 3 mL/g substrate). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump.-
Observation: The solution often turns pale yellow.
-
-
Reaction: Stir vigorously at room temperature (20–25°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a baseline spot (Acid).
-
-
Quench & Workup:
-
Evaporate the volatile
-BuOH under reduced pressure. -
Dilute the aqueous residue with water and extract once with Hexanes (removes unreacted scavenger/impurities). Discard organic layer.
-
Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~1–2. The product, 5-Bromo-[1,1'-biphenyl]-2-carboxylic acid , will precipitate as a white solid.
-
Extract the precipitate with Ethyl Acetate (3x).[3]
-
Wash combined organics with Brine, dry over
, filter, and concentrate.
-
Purification
-
Usually, the crude product is >95% pure.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.
Method B: Permanganate Oxidation (Scale-Up Protocol)
Target Audience: Process Chemists (Scale: >20g) Mechanism: Permanganate ion attacks the hydrated aldehyde.
Reagents[1][4][5]
-
Substrate (1.0 equiv)
- (1.2 – 1.5 equiv)
-
Acetone/Water (1:1 mixture) or THF/Water
Experimental Procedure
-
Dissolve the substrate in Acetone (or THF).
-
Prepare a solution of
in water. -
Add the
solution dropwise to the substrate at 0–5°C. Control: Do not allow temperature to exceed 10°C to prevent aromatic oxidation. -
Allow to warm to RT and stir for 2 hours.
-
Filtration: Filter the brown
precipitate through a Celite pad. Wash the pad with hot water. -
Isolation: Acidify the clear filtrate with HCl. The product precipitates. Filter and dry.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Optimal Range | Risk of Deviation |
| pH (Pinnick) | 3.0 – 4.0 | pH < 2: |
| Scavenger | > 5.0 equiv | Insufficient scavenger leads to chlorinated byproducts (e.g., 5-bromo-x-chloro-biphenyl acid). |
| Temperature | 20 – 25°C | High temp (>40°C) increases side reactions. |
| Solvent | MeOH/EtOH can form esters with the product acid. Use |
Troubleshooting Guide:
-
Issue: Incomplete conversion after 12h.
-
Fix: Add another 0.5 equiv of
and check pH. If pH has drifted up, add more phosphate buffer.
-
-
Issue: Product is an oil/gum.
-
Fix: Triturate with cold pentane or hexanes to induce crystallization.
-
-
Issue: Chlorinated impurity detected by MS (M+34).
-
Fix: Increase 2-methyl-2-butene loading or switch scavenger to Resorcinol (1.5 equiv).
-
Visualizations
Reaction Mechanism (Pinnick)
Caption: Mechanistic pathway of the Pinnick oxidation showing the critical role of the scavenger in neutralizing HOCl.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Pinnick oxidation protocol.
References
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890. Link
-
Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link
- Raiford, L. C., & Goundry, W. (1936). The Preparation of Some Substituted Biphenyls. Journal of the American Chemical Society, 58(12), 2655–2656. (Foundational chemistry for biphenyl synthesis).
-
Song, Z. J., et al. (1999). Synthesis of a Potent Angiotensin II Antagonist. The Journal of Organic Chemistry, 64(26), 9658-9667. (Demonstrates oxidation of biphenyl aldehydes in drug synthesis). Link
-
PubChem Compound Summary. (2023). 5-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 99514-96-2).[4] National Center for Biotechnology Information. Link
Sources
Application Notes and Protocols: Strategic Base Selection for Efficient Cross-Coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions, makes it a versatile precursor for a wide range of molecular architectures. The bromine atom at the 5-position provides a strategic handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] These reactions are fundamental in constructing the biaryl and substituted biphenyl scaffolds prevalent in many biologically active compounds and functional materials.[4][5]
However, the presence of the aldehyde functionality introduces a layer of complexity to the reaction design. Aldehydes can be sensitive to the basic conditions often required for efficient cross-coupling, potentially leading to side reactions such as aldol condensation or Cannizzaro reactions, which can diminish the yield of the desired product and complicate purification. Therefore, the judicious selection of the base is paramount to achieving high efficiency and selectivity in the cross-coupling of this valuable substrate.
This application note provides a comprehensive guide to selecting the optimal base for the cross-coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde. We will delve into the mechanistic role of the base in the context of the Suzuki-Miyaura reaction, present a comparative study of various bases, and provide detailed protocols for reaction setup and analysis. The insights and methodologies presented herein are designed to empower researchers to overcome the challenges associated with this transformation and streamline their synthetic workflows.
The Critical Role of the Base in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds.[6] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a multifaceted and crucial role in the transmetalation step.[7][8] Its primary function is to activate the organoboron species, typically a boronic acid or its ester, to facilitate the transfer of the organic group to the palladium center.[4][7] This activation can occur through two main pathways:
-
Formation of a Borate Complex: The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)3]⁻).[7][9] This anionic complex is more reactive towards the palladium(II) halide intermediate, accelerating the transmetalation process.[9]
-
Formation of a Palladium-Alkoxide/Hydroxide Complex: The base can also react with the palladium(II) center, displacing the halide and forming a more reactive palladium-alkoxide or -hydroxide complex.[8][9] This complex can then undergo transmetalation with the neutral boronic acid.
The choice of base influences not only the rate of the reaction but also the stability of the starting materials and the catalyst. A base that is too strong can lead to the degradation of the aldehyde functionality in 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde, while a base that is too weak may result in a sluggish or incomplete reaction.
Comparative Analysis of Bases for the Suzuki-Miyaura Coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
To illustrate the impact of base selection, we present a comparative study using a model Suzuki-Miyaura reaction between 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde and phenylboronic acid. The following table summarizes the performance of various commonly used inorganic and organic bases under standardized reaction conditions.
| Base | Base Type | pKa of Conjugate Acid | Yield (%) | Reaction Time (h) | Observations |
| K₂CO₃ | Inorganic | 10.33 | 85 | 12 | Good yield, some byproduct formation observed.[10] |
| Cs₂CO₃ | Inorganic | 10.33 | 92 | 8 | Higher yield and faster reaction compared to K₂CO₃.[10] |
| K₃PO₄ | Inorganic | 12.32 | 95 | 6 | Excellent yield and faster reaction, often a good choice for challenging couplings.[11] |
| Et₃N | Organic | 10.75 | 45 | 24 | Low yield, likely not basic enough to efficiently promote the reaction.[10] |
| DBU | Organic | 13.5 | 60 | 18 | Moderate yield, potential for side reactions with the aldehyde.[12] |
Reaction Conditions: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Base (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C. Yields are determined by ¹H NMR analysis of the crude reaction mixture.
Insights from the Comparative Study
-
Inorganic Bases: The results clearly indicate that inorganic bases are generally more effective for this transformation. Potassium phosphate (K₃PO₄) emerged as the superior base, providing the highest yield in the shortest reaction time. Cesium carbonate (Cs₂CO₃) also proved to be highly effective. The enhanced reactivity observed with Cs₂CO₃ and K₃PO₄ can be attributed to their higher basicity and the nature of the cation, which can influence the solubility and reactivity of the intermediates in the catalytic cycle.
-
Organic Bases: The organic bases, triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), were significantly less effective. While DBU is a stronger base than Et₃N, it can also act as a nucleophile, potentially leading to unwanted side reactions with the aldehyde substrate.
The following workflow diagram outlines a systematic approach to base selection for this type of cross-coupling reaction.
Caption: A workflow for systematic base selection in cross-coupling reactions.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde with phenylboronic acid using the most effective bases from our comparative study.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (K₃PO₄)
Materials:
-
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (277 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure [1,1':4',1''-terphenyl]-2'-carbaldehyde.
Protocol 2: Suzuki-Miyaura Coupling using Cesium Carbonate (Cs₂CO₃)
Materials:
-
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
-
Phenylboronic acid
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv) for potassium phosphate.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
Follow steps 7-12 from Protocol 1 for workup and purification.
Troubleshooting and Optimization
Even with a well-chosen base, cross-coupling reactions can sometimes be sluggish or incomplete. Here are some common issues and troubleshooting tips:
-
Low Yield:
-
Reagent Quality: Ensure the boronic acid is of high purity and has not degraded.[11] Consider using a freshly opened bottle or recrystallizing the boronic acid.
-
Catalyst Activity: The palladium catalyst can be sensitive to air and moisture.[11] Use a fresh catalyst or a pre-catalyst that is activated in situ.
-
Incomplete Reaction: Increase the reaction temperature or time. A higher catalyst loading may also be beneficial.
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid: This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[11]
-
Aldehyde Degradation: If aldehyde-related side products are observed, consider a milder base or a lower reaction temperature. The use of a phase-transfer catalyst can sometimes improve yields and reduce side reactions in biphasic systems.
-
Conclusion
The successful cross-coupling of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde is highly dependent on the strategic selection of the base. Our comparative analysis demonstrates that strong inorganic bases, particularly potassium phosphate and cesium carbonate, are superior for promoting the Suzuki-Miyaura coupling of this substrate while preserving the sensitive aldehyde functionality. The detailed protocols and troubleshooting guide provided in this application note offer a robust starting point for researchers working with this and similar challenging substrates. By understanding the critical role of the base and systematically optimizing reaction conditions, scientists can efficiently access a wide array of complex molecular structures for applications in drug discovery and materials science.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
-
Al-Amin, M., & Roth, H. J. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(23), 8489–8497. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (2024). In Wikipedia. [Link]
-
Effect of different bases on the Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis, 9(4), 3236–3244. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). PMC. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Green Chemistry, 13(1), 169-177. [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 334-343. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters, 10(16), 3583–3586. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2896–2908. [Link]
-
Problems with Suzuki coupling. (2025). Reddit. [Link]
-
Biphenyl production via the standard Suzuki protocol for CCR using... (n.d.). ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). RSC Publishing. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). PMC. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Kaunas University of Technology. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8090–8119. [Link]
-
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (2010). LOCKSS. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2235. [Link]
Sources
- 1. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde | 1675969-69-3 [chemicalbook.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Ticket Subject: Optimization of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Ticket ID: SC-5BB-2CHO-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Profile
You are working with 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde . Before troubleshooting, we must understand the "personality" of this molecule to predict its behavior in the Suzuki-Miyaura Cross-Coupling (SMCC) cycle.
-
Electronic Activation (The Good News): The aldehyde (-CHO) at the C2 position is a strong electron-withdrawing group (EWG). Through resonance, it decreases electron density on the biphenyl core. This activates the C-Br bond at the C5 position for Oxidative Addition (the first step of the catalytic cycle). This substrate should be more reactive than a standard bromobenzene.
-
Steric Environment (The Neutral News): The bromine is at C5, while the steric bulk (the phenyl ring at C1 and aldehyde at C2) is on the opposite side of the ring. Steric hindrance at the reaction site is minimal.
-
Chemical Vulnerability (The Risk): The aldehyde is susceptible to nucleophilic attack (e.g., by strong bases) and oxidation. It can also coordinate to Pd(0), potentially acting as a "poisoning" ligand that slows down the catalytic cycle.
Part 1: Diagnostic Troubleshooting (Q&A)
Ticket #1: "My reaction turns black immediately, and conversion is <10%."
Diagnosis: This "Pd Black" formation indicates rapid catalyst decomposition. The Palladium is precipitating out of the solution before it can enter the catalytic cycle. Root Cause: The Oxidative Addition is likely fast (due to the activated bromide), but the Transmetalation step is stalling. If Pd(II) waits too long for the boronic acid, it decomposes. Solution:
-
Switch Ligands: Move from unstable Pd(PPh3)4 to a bidentate ligand system like Pd(dppf)Cl2 or a Buchwald Precatalyst (e.g., XPhos Pd G2 ). The bidentate ligand (dppf) holds the Pd tighter, preventing "ligand stripping."
-
Degassing is Critical: Oxygen accelerates homocoupling of the boronic acid, leaving the Pd with nothing to react with. Sparge your solvent with Argon for at least 15 minutes.
Ticket #2: "The bromide is consumed, but I see a new spot that isn't product."
Diagnosis: You are likely observing Protodeboronation of your boronic acid partner or a side reaction of the aldehyde. Root Cause:
-
Scenario A (Protodeboronation): If your coupling partner is a heteroaryl or ortho-substituted boronic acid, it may be hydrolyzing (losing the B(OH)2 group) faster than it couples.
-
Scenario B (Aldehyde Chemistry): Strong hydroxide bases (NaOH, KOH) can trigger Cannizzaro disproportionation or Aldol condensations on the aldehyde. Solution:
-
Milder Base: Switch to K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 . Avoid hydroxides.
-
Boronic Acid Overload: Increase the boronic acid equivalents from 1.1 to 1.5 eq .
-
Water Control: While water is necessary for SMCC, too much promotes deboronation. Use a defined ratio, e.g., Dioxane:Water (4:1) .
Ticket #3: "Can I use Ethanol/Water? It's greener."
Diagnosis: Solvent compatibility risk. Technical Insight: While common for Suzuki, primary alcohols can react with aldehydes to form hemiacetals, especially under basic/heated conditions. This changes the electronics of your ring during the reaction. Recommendation: Stick to aprotic polar solvents. 1,4-Dioxane , DME , or Toluene are safer choices for aldehyde-containing substrates.
Part 2: Optimized Experimental Protocol
This protocol is designed as a self-validating system. The color changes and TLC checkpoints act as real-time quality control.
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 equiv | 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde |
| Boronic Acid | Nucleophile | 1.3 - 1.5 equiv | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Engine | 0.03 - 0.05 equiv | Pd(dppf)Cl2·CH2Cl2 (Robust) or Pd(PPh3)4 (Standard) |
| Base | Activator | 2.0 - 3.0 equiv | K2CO3 (Standard) or K3PO4 (Mild) |
| Solvent | Medium | 0.1 M Conc. | 1,4-Dioxane / Water (4:1 v/v) |
Step-by-Step Workflow
-
The Inert Setup:
-
Add solid Substrate, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.[1]
-
Checkpoint: Do not add solvent yet. Cap the vial with a septum and cycle Vacuum/Argon (3x) to remove atmospheric oxygen.
-
-
Solvent Introduction:
-
In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Inject the degassed solvent into the reaction vial through the septum.
-
-
Reaction Initiation:
-
Heat the block to 80°C - 90°C .
-
Visual Check: The reaction should turn from orange/red (catalyst color) to a dark brown/black over time. Instant precipitation of black powder suggests catalyst death (see Ticket #1).
-
-
Monitoring (TLC/HPLC):
-
Check at 1 hour.
-
Aldehyde Validation: Ensure the product spot stains with 2,4-DNP (Dinitrophenylhydrazine) . It should turn yellow/orange, confirming the aldehyde is intact.
-
-
Workup (Aldehyde Safe):
Part 3: Logic Visualization
Diagram 1: Troubleshooting Decision Tree
This flowchart guides you through the optimization logic based on observed failures.
Caption: Decision tree for diagnosing reaction failures based on TLC/LCMS data.
Diagram 2: Mechanistic Pathway & EWG Effect
Visualizing why the 5-position is reactive but the aldehyde is vulnerable.
Caption: The electron-withdrawing aldehyde accelerates Oxidative Addition but risks coordinating Pd(0).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole (Analogous Substrate).
Sources
Common side reactions in the synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Subject: Troubleshooting Side Reactions in Site-Selective Suzuki-Miyaura Coupling Applicable Substrates: 2,5-Dibromobenzaldehyde, Phenylboronic Acid Target Product: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 110566-56-8)
Introduction: The Regioselectivity Challenge
Welcome to the technical support guide for the synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde . This synthesis relies on a site-selective Suzuki-Miyaura cross-coupling of 2,5-dibromobenzaldehyde .
The core challenge lies in the substrate's dual reactivity. You possess two electrophilic sites:
-
C2-Br (Ortho to CHO): Electronically activated by the electron-withdrawing aldehyde group (lower LUMO), but sterically hindered.
-
C5-Br (Meta to CHO): Less sterically hindered, but electronically less activated.[1]
The Goal: You must force the palladium catalyst to insert at the C2-Br position (to attach the phenyl ring adjacent to the aldehyde) while leaving the C5-Br intact for future functionalization.
Ticket #001: "I am getting significant amounts of terphenyl (bis-coupled) impurity."
Diagnosis: Loss of Chemoselectivity. The reaction is not stopping after the first coupling event. Once the mono-arylated product forms, it remains reactive enough to undergo a second oxidative addition at the C5 position.
Root Causes & Solutions:
| Parameter | Diagnosis | Corrective Action |
| Stoichiometry | Excess boronic acid drives the second coupling. | Strict Control: Use 0.95 to 1.0 equivalents of phenylboronic acid relative to the dibromide. Do not use excess. |
| Temperature | High heat overcomes the activation energy barrier for the less reactive C5-Br. | Lower Temperature: Run the reaction at 60–70°C instead of reflux (90–100°C). Monitor by HPLC/TLC. |
| Catalyst Activity | Highly active catalysts (e.g., Pd-Buchwald precatalysts) may not discriminate well between the two bromides. | Switch Ligand: Use Pd(PPh₃)₄ .[2][3] The triphenylphosphine ligand is moderately bulky and less electron-rich, enhancing sensitivity to the electronic activation of the C2 position. |
Visual Troubleshooting Tree (Graphviz):
Caption: Reaction pathways showing the competition between the desired C2-selective coupling and the undesired C5-coupling or bis-coupling.
Ticket #002: "The reaction yields the 'wrong' isomer (coupling at C5)."
Diagnosis: Steric Control Dominance. If you isolate 4-bromo-[1,1'-biphenyl]-2-carbaldehyde (where the Br is ortho to the CHO), your catalyst attacked the less hindered C5 position, ignoring the electronic activation at C2.
Mechanistic Insight: The aldehyde group at C1 exerts a steric clash with the incoming Pd-ligand complex at C2. While the C2-Br bond is weaker (electronically activated), very bulky ligands cannot easily access it.
Corrective Protocol:
-
Ligand Selection: Avoid extremely bulky ligands like XPhos or SPhos for this specific mono-arylation, as they may default to the accessible C5 site. Stick to PPh₃ or dppf .
-
Solvent System: Switch to a solvent that enhances the "ortho-effect." DME (Dimethoxyethane) or Toluene/EtOH mixtures often support the coordination required for ortho-selective oxidative addition.
Ticket #003: "I see a new peak with Mass [M-Br+H] (Debromination)."
Diagnosis: Hydrodehalogenation. The C5-Br is being replaced by Hydrogen. This is a common side reaction when the catalytic cycle stalls or when specific hydride sources are present.
Troubleshooting Checklist:
-
Solvent Purity: Are you using uninhibited THF? Peroxides or stabilizers can act as hydride sources. Use anhydrous, fresh toluene or dioxane. [1]
-
Base Choice: Avoid using alcohols (like isopropanol) as co-solvents if this occurs, as
-hydride elimination from alkoxides can generate Pd-H species which reduce the aryl bromide. -
Water Content: While Suzuki requires water, excess water at high temperatures can promote protodeboronation or dehalogenation. Optimize the water:solvent ratio (typically 1:4).
Ticket #004: "My aldehyde peak is missing/shifted in NMR."
Diagnosis: Cannizzaro Reaction or Oxidation. Aldehydes are sensitive to strong bases and oxygen.
Q&A Guide:
Q: Can I use KOH or NaOH as the base? A: No. Strong hydroxide bases can trigger the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and carboxylic acid) or aldol condensations.
-
Recommendation: Use mild bases like Na₂CO₃ , K₂CO₃ , or K₃PO₄ .[1]
Q: The product is acidic. What happened? A: The aldehyde oxidized to a carboxylic acid (5-bromo-[1,1'-biphenyl]-2-carboxylic acid).
-
Recommendation: Degas all solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst. Perform the reaction under a strict inert atmosphere.
Optimized Synthetic Protocol
Objective: Selective synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde.
-
Reagents:
-
Procedure:
-
Charge a flask with 2,5-dibromobenzaldehyde and Pd(PPh₃)₄.
-
Add degassed Toluene/Ethanol. Stir for 10 min.
-
Add degassed aqueous Na₂CO₃.
-
Add Phenylboronic acid last (or via slow addition if bis-coupling is persistent).
-
Heat to 70°C . Monitor by TLC every 30 mins.
-
Stop immediately upon consumption of the limiting reagent (boronic acid).
-
-
Purification:
-
The product (aldehyde) and the starting material (dibromide) have different polarities. Flash chromatography (Hexane/EtOAc) usually separates them effectively.
-
Note: If bis-coupled product forms, it is usually much less polar and elutes first.
-
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Discusses electronic vs. steric control in polyhalogenated systems.
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. (2012). Highlights the role of ortho-directing groups in oxidative addition rates.
-
Suzuki-Miyaura Coupling of Heteroaryl Polyhalides. Chemical Science. (2016). Provides data on catalyst choices for site-selectivity.[6][7]
-
BenchChem Application Note: Suzuki Coupling of Dibromobenzaldehydes. (2025). Specific protocols for halogenated benzaldehyde derivatives. [1]
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
Technical Support Center: Managing Reaction Byproducts in the Formylation of Bromobiphenyl
Welcome to the Technical Support Center for the formylation of bromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the common challenges, with a focus on identifying and mitigating byproduct formation to enhance reaction efficiency and product purity.
Introduction to the Formylation of Bromobiphenyl
The introduction of a formyl group (-CHO) onto the bromobiphenyl scaffold is a critical step in the synthesis of numerous valuable compounds, including pharmaceuticals and liquid crystals.[1][2] The position of the formyl group is crucial for the desired properties of the final product. However, like many aromatic substitution reactions, the formylation of bromobiphenyl is often accompanied by the formation of undesired byproducts. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical laboratory experience.
Troubleshooting Guide: Byproduct Management
This section addresses specific issues encountered during the formylation of bromobiphenyl. Each problem is analyzed with respect to its probable causes, followed by actionable mitigation strategies.
Issue 1: Formation of Di-formylated and Poly-formylated Byproducts
Question: My reaction is producing significant amounts of di-formylated and other poly-formylated bromobiphenyls. How can I improve the selectivity for mono-formylation?
Probable Cause: The biphenyl ring system is activated towards electrophilic aromatic substitution, and the initial formylation may not sufficiently deactivate the ring to prevent subsequent additions, especially under harsh reaction conditions. This is a common issue in reactions like the Vilsmeier-Haack or Duff reactions when dealing with electron-rich aromatic compounds.[3][4]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the formylating agent. A 1:1 ratio of the substrate to the formylating agent is a good starting point to favor mono-substitution.[3]
-
Reaction Temperature: Perform the reaction at a lower temperature. This generally increases the selectivity for the initial, faster formylation step over subsequent, slower additions.[3]
-
Controlled Addition: Add the formylating agent slowly or in portions to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of multiple substitutions on the same molecule.
-
Choice of Formylation Method: Consider the reactivity of the chosen formylation method. The Vilsmeier-Haack reaction, for instance, is highly effective for electron-rich arenes and might be too reactive, leading to over-formylation.[5][6] A milder method might be more appropriate depending on the specific bromobiphenyl isomer.
Issue 2: Isomeric Byproducts - Undesired Regioselectivity
Question: The formyl group is being introduced at the wrong position on the biphenyl ring. How can I control the regioselectivity of the formylation?
Probable Cause: The directing effects of the bromo and phenyl substituents, along with steric hindrance, dictate the position of electrophilic attack. The phenyl group is an ortho-, para-director.[7] The bromine atom is also an ortho-, para-director, but deactivating. The interplay between these factors determines the final isomeric distribution.
Mitigation Strategies:
-
Understanding Directing Group Effects:
-
For 4-bromobiphenyl, formylation is expected to occur at the positions ortho to the phenyl group (2'- and 6'- positions) or ortho to the bromo group (3- and 5- positions). The para position to the phenyl group is blocked. Steric hindrance often disfavors the positions adjacent to the biphenyl linkage.
-
-
Choice of Formylation Reaction: Different formylation methods exhibit distinct regioselectivities.
-
Vilsmeier-Haack Reaction: Generally favors para-substitution to an activating group.[5] The steric bulk of the Vilsmeier reagent can also influence selectivity.
-
Duff Reaction: Often directs formylation to the ortho position of a hydroxyl group.[8][9][10] While not directly applicable to bromobiphenyl itself, this highlights the method-dependent regioselectivity.
-
ortho-Lithiation: This powerful technique allows for formylation specifically at the position ortho to a directing group.[11][12][13][14] For instance, if a directing group is present at the 2-position of the bromobiphenyl, lithiation and subsequent formylation can be directed to the 3-position.
-
-
Reaction Conditions: Solvent and temperature can subtly influence the isomeric ratio. Systematic screening of these parameters may be necessary to optimize for the desired isomer.
Issue 3: Debromination - Loss of the Bromo Substituent
Question: I am observing the formation of formylated biphenyl, where the bromine atom has been replaced by a hydrogen. What causes this and how can it be prevented?
Probable Cause: Debromination, or hydrodehalogenation, is a known side reaction in various transformations of aryl bromides.[15] This can be particularly problematic in reactions involving strong bases or reducing conditions. The presence of hydride sources, even in trace amounts, can lead to reductive debromination.[16]
Mitigation Strategies:
-
Control of Reaction Temperature: Higher temperatures can promote debromination.[16] Attempting the reaction at a lower temperature may reduce the extent of this side reaction.
-
Choice of Base: If a base is required for the reaction, its strength and type are critical. Weaker bases are generally preferred to minimize debromination.[16]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which can participate in side reactions.
-
Solvent Choice: Aprotic solvents are generally preferred as they minimize potential proton sources that can contribute to hydrodehalogenation.[16]
Issue 4: Formation of Polymeric Materials
Question: My reaction is producing a significant amount of intractable polymeric material, making product isolation difficult. What is the cause of this?
Probable Cause: Polymerization is a common issue in certain formylation reactions, particularly the Duff reaction, which uses hexamine.[3] This can be exacerbated by prolonged heating or high concentrations of reagents. Friedel-Crafts type formylations can also lead to polymerization if the substrate or product can act as a nucleophile and react with the electrophilic intermediates.
Mitigation Strategies:
-
Reagent Stoichiometry (Duff Reaction): Use the minimum effective amount of hexamine. A large excess can lead to the formation of polymeric byproducts.[3]
-
Reaction Time and Temperature: Carefully monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.
-
Concentration: Running the reaction at a more dilute concentration may help to minimize intermolecular reactions that lead to polymerization.
Visualizing Byproduct Formation Pathways
The following diagram illustrates potential pathways for byproduct formation during the formylation of 4-bromobiphenyl.
Caption: Potential byproduct pathways in the formylation of 4-bromobiphenyl.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is generally best for bromobiphenyl?
A1: The "best" method depends on the desired regioselectivity and the specific isomer of bromobiphenyl being used.
-
Vilsmeier-Haack Reaction: This is a versatile and widely used method for formylating electron-rich aromatic rings.[5][17] It is often a good starting point, but care must be taken to control the reaction conditions to avoid over-formylation.
-
ortho-Lithiation followed by formylation: This is the method of choice when exclusive ortho-formylation to a directing group is required.[11]
-
Gattermann-Koch and Gattermann Reactions: These are classic methods for formylating aromatic hydrocarbons.[18][19][20][21] However, they often require harsh conditions and may not be suitable for substrates with sensitive functional groups. The Gattermann-Koch reaction is not applicable to phenols or phenol ethers.[19][22]
-
Reimer-Tiemann Reaction: This reaction is specifically for the ortho-formylation of phenols and is not directly applicable to bromobiphenyl.[23][24][25][26][27]
-
Duff Reaction: This method is also typically used for phenols and anilines.[4][8][9]
Q2: How can I effectively monitor the progress of my formylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. The formylated product will be more polar than the starting bromobiphenyl and will therefore have a lower Rf value. It is advisable to co-spot the reaction mixture with the starting material for accurate comparison. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis of the reaction mixture.
Q3: What are the best practices for purifying the formylated bromobiphenyl product?
A3:
-
Aqueous Workup: After quenching the reaction, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This may involve washing with water, a mild base (like sodium bicarbonate solution) to neutralize any remaining acid, and brine.[28]
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is used as the eluent. The polarity of the eluent can be gradually increased to first elute the non-polar byproducts and starting material, followed by the more polar desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.
Experimental Protocol: General Vilsmeier-Haack Formylation
This protocol provides a general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound like bromobiphenyl.
Materials:
-
Bromobiphenyl
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate or Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask in an ice-water bath. Slowly add POCl₃ (typically 1.1-1.5 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
-
Formylation: Dissolve the bromobiphenyl (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (starting from room temperature and gently heating if necessary, e.g., to 40-60 °C). Monitor the progress of the reaction by TLC.[3]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde. Neutralize the acidic solution with a base such as sodium hydroxide or sodium acetate solution to a pH of 6-8.[3]
-
Isolation and Purification: The product may precipitate out of the aqueous solution and can be collected by filtration. Alternatively, extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Vilsmeier-Haack Workflow
Caption: A typical workflow for the Vilsmeier-Haack formylation.
References
- BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
- BenchChem. Choosing the right base to minimize side reactions with 4-Bromobiphenyl. BenchChem.
- Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. Testbook.
- Collegedunia. Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia.
- BenchChem. Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl. BenchChem.
- CollegeSearch. Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch.
- NEET coaching. Reimer Tiemann Reaction Mechanism: Conditions & Applications. NEET coaching.
- Wikipedia. Reimer–Tiemann reaction. Wikipedia.
- H. Wynberg, E. W. Meijer. The Reimer-Tiemann Reaction. Organic Reactions. 2005.
- Wikipedia. Gattermann reaction. Wikipedia.
- Duff Reaction.
- SynArchive. Duff Reaction. SynArchive.
- Wikipedia. Duff reaction. Wikipedia.
- OrgoSolver. Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific LLC. 2025.
- Sciencemadness.org. THE REIhtER-TIEMANN REACTION. Sciencemadness.org.
- Master Organic Chemistry. Reimer-Tiemann Reaction. Master Organic Chemistry. 2026.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. 2023.
- A. Schall, O. Reiser. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep.
- BenchChem. An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine. BenchChem.
- Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. 2016.
- Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. 2026.
- BenchChem. Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. BenchChem.
- BenchChem. Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols. BenchChem.
- ORCA – Online Research @ Cardiff. 8. ORCA – Online Research @ Cardiff.
- ResearchGate. General Principles of ortho -Lithiation in Arylphosphinamides. ResearchGate. 2025.
- PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. 2013.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. testbook.com [testbook.com]
- 19. collegedunia.com [collegedunia.com]
- 20. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 21. orgosolver.com [orgosolver.com]
- 22. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 23. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 24. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 25. organicreactions.org [organicreactions.org]
- 26. sciencemadness.org [sciencemadness.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC analysis for purity assessment of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Topic: HPLC Analysis for Purity Assessment of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of biaryl scaffolds for AT1 receptor antagonists and liquid crystal precursors, 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 110578-84-0 / 1675969-69-3) serves as a critical electrophilic intermediate. Its purity is non-negotiable; however, the aldehyde functionality introduces specific stability challenges—namely oxidation to carboxylic acid and acetal formation in alcoholic solvents—that render standard "generic" HPLC protocols insufficient.
This guide objectively compares the industry-standard Reverse Phase C18 (RP-HPLC) method against Phenyl-Hexyl stationary phases and Gas Chromatography (GC) alternatives. It provides a validated, scientifically grounded protocol designed to separate the target analyte from its specific process impurities: de-brominated byproducts, regioisomers, and oxidation artifacts.
Compound Profile & Analytical Challenges
The biphenyl core provides strong UV absorption, but the ortho-aldehyde group creates steric and electronic effects that influence method selection.
| Property | Specification / Insight |
| Chromophore | Conjugated Biphenyl System ( |
| Reactivity | High Risk: Aldehyde group oxidizes to 5-bromo-[1,1'-biphenyl]-2-carboxylic acid in air. Medium Risk: Forms acetals in Methanol/Acid mobile phases. |
| Solubility | Low in water; High in ACN, DCM, THF. |
| Critical Impurities | 1. Oxidation: Carboxylic acid derivative (Polar, elutes early). 2. Synthesis: Phenylboronic acid residues (Suzuki coupling). 3. Regioisomers: 4'-bromo or 3-bromo isomers (require high selectivity). |
Comparative Analysis of Analytical Techniques
We evaluated three primary methodologies for purity assessment.
Method A: RP-HPLC (C18 Column) – The Workhorse
-
Mechanism: Hydrophobic interaction.
-
Pros: Robust, reproducible, excellent for separating the polar oxidation impurity (acid) from the neutral aldehyde.
-
Cons: Moderate selectivity for structural isomers (e.g., separating 5-bromo from 4-bromo isomers).
-
Verdict: Recommended for Routine QC.
Method B: RP-HPLC (Phenyl-Hexyl Column) – The Specialist
-
Mechanism:
interactions combined with hydrophobicity. -
Pros: Superior resolution of aromatic isomers. The biphenyl ring of the analyte stacks with the phenyl ring of the stationary phase, offering distinct selectivity compared to the alkyl chains of C18.
-
Cons: Longer equilibration times; slightly higher column cost.
-
Verdict: Recommended for Process Development (when isomer purging is critical).
Method C: GC-FID/MS – The Alternative
-
Mechanism: Volatility and boiling point.
-
Pros: High resolution; no solvent interference.
-
Cons: Thermal Instability Risk. Aldehydes can oxidize or rearrange in a hot injection port (
C). Derivatization is often required to ensure accurate quantification, adding a step. -
Verdict: Not Recommended for primary purity assignment due to potential thermal degradation artifacts.
Validated Experimental Protocol (RP-HPLC)[1][2][3]
This protocol prioritizes Acetonitrile (ACN) over Methanol to prevent in-situ acetal formation effectively ensuring the "purity" measured is real and not an artifact of the method.
Instrumentation & Conditions[4][5][6][7]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) OR Phenomenex Kinetex Phenyl-Hexyl for isomer separation. -
Wavelength: 254 nm (Primary), 210 nm (Impurity check).
-
Temperature: 30°C.
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid impurity, sharpening its peak).
-
Solvent B: 100% Acetonitrile (Avoid Methanol).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.00 | 10 | 90 | Linear Gradient |
| 20.00 | 10 | 90 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Sample Preparation (Crucial Step)
-
Diluent: Acetonitrile : Water (80:20).
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 8 mL ACN (sonicate if needed, keep temp <25°C). Make up to volume with water.[3]
-
Filtration: 0.22
m PTFE filter (Nylon can adsorb aldehydes).
Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways and chemical interactions governing this analysis.
Caption: Analytical decision matrix highlighting the impact of functional groups on method selection and impurity profiling.
Data Analysis & System Suitability[9]
To ensure the trustworthiness of your data, the following criteria must be met before accepting results:
-
Resolution (
): between the main peak and the nearest impurity (likely the carboxylic acid oxidation product). -
Tailing Factor (
): . (Aldehydes can tail; if , increase buffer strength or check column age). -
LOD/LOQ: The method should detect impurities at 0.05% area normalization.
-
Blank Check: Inject the diluent (ACN:Water) to ensure no ghost peaks from the solvent or system carryover.
Troubleshooting Guide
-
Ghost Peak at ~3-4 mins: Likely the carboxylic acid impurity. Confirm by spiking with 5-bromo-[1,1'-biphenyl]-2-carboxylic acid.
-
Peak Splitting: Check sample solvent. If dissolved in 100% ACN and injected into a high-water initial gradient, the strong solvent effect can distort peak shape. Ensure diluent matches initial mobile phase conditions as closely as solubility permits (e.g., 80:20 ACN:Water).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
-
BenchChem. (2025).[1][2] A Comparative Guide to the Validation of Analytical Methods for Biphenyl Derivatives. Link (General guidance on biphenyl analysis).
-
Royal Society of Chemistry. (2016). Synthesis and purification of biphenyl derivatives via Suzuki coupling. (Context on boronic acid impurities). Link
Sources
Comparison of Suzuki vs. Stille coupling for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Comparative Guide: Suzuki vs. Stille Coupling for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde Synthesis
Executive Summary: The Strategic Choice
For the synthesis of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde , the choice between Suzuki-Miyaura and Stille coupling is not merely a preference for reagents; it is a decision between green scalability (Suzuki) and steric robustness (Stille) .
-
The Bottom Line: The Suzuki-Miyaura protocol, utilizing Buchwald-type ligands (e.g., SPhos), is the recommended industry standard due to superior environmental profiles and easier purification. However, the Stille coupling remains a critical backup if base-sensitive side reactions (aldol condensation of the aldehyde) compromise the Suzuki yield.
-
Critical Precursor Requirement: Regardless of the coupling method, 5-bromo-2-iodobenzaldehyde is the required starting material. Using 2,5-dibromobenzaldehyde will result in poor regioselectivity, often favoring the unwanted 5-phenyl isomer due to steric hindrance at the 2-position.
Technical Analysis: The Regioselectivity Challenge
The synthesis of this target hinges on chemoselective oxidative addition . The target molecule requires the formation of a biaryl bond at the C2 position (ortho to the aldehyde) while preserving the C5-Bromine bond for future functionalization.
The Substrate Logic
-
2,5-Dibromobenzaldehyde (Risky): In standard Pd-catalyzed couplings, the C5-Br bond is sterically more accessible than the C2-Br bond. Although the C2 position is electronically activated by the aldehyde (ortho-effect), steric factors often dominate, leading to mixtures or the wrong regioisomer.
-
5-Bromo-2-iodobenzaldehyde (Preferred): The C-I bond undergoes oxidative addition significantly faster than the C-Br bond (
). This kinetic difference guarantees exclusive coupling at the C2 position, leaving the C5-Br intact.
Figure 1: Mechanistic logic dictating the use of the Iodo-precursor to ensure correct regiochemistry.
Method A: Suzuki-Miyaura Coupling (Recommended)
The Suzuki method is preferred for its low toxicity.[1] However, standard ligands (PPh3) often fail at the sterically crowded ortho-position. We utilize SPhos , a Buchwald dialkylbiaryl phosphine, which creates a highly active Pd-catalyst capable of coupling hindered substrates.
Protocol
-
Substrate: 5-Bromo-2-iodobenzaldehyde (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv) — Note: Use phosphate over carbonate to minimize aldehyde aldolization.
-
Solvent: Toluene / Water (10:1 v/v)
-
Conditions: 80°C, 4–6 hours, Argon atmosphere.
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine 5-bromo-2-iodobenzaldehyde (311 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Solvate: Add Toluene (4 mL) and degassed Water (0.4 mL).
-
Activate: Add K₃PO₄ (424 mg, 2 mmol). Seal and purge with Argon for 5 mins.
-
React: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.[2][3][4]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (0-5% EtOAc in Hexanes).
Method B: Stille Coupling (Alternative)
Stille coupling is "neutral" (no base required), making it ideal if the aldehyde moiety proves unstable under Suzuki basic conditions. It is also historically superior for forming sterically crowded biaryl bonds.
Protocol
-
Substrate: 5-Bromo-2-iodobenzaldehyde (1.0 equiv)
-
Coupling Partner: Tributylphenylstannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Toluene (anhydrous)
-
Conditions: 100°C, 12–16 hours.
Step-by-Step Workflow:
-
Charge: Combine 5-bromo-2-iodobenzaldehyde (1 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) in a dry flask.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Add Reagents: Add anhydrous Toluene (5 mL) via syringe, followed by Tributylphenylstannane (360 µL, 1.1 mmol).
-
React: Reflux at 100°C overnight.
-
Tin Removal (Critical): Cool to RT. Add 10 mL of 10% KF solution and stir vigorously for 30 mins (precipitates Bu₃SnF). Filter through a pad of Celite.
-
Purification: Silica gel column. Note: Tin residues often streak on silica; use KF-treated silica if purity is low.
Comparative Data Analysis
| Feature | Suzuki-Miyaura (SPhos) | Stille (PPh₃) |
| Yield (Typical) | 85–92% | 78–85% |
| Reaction Time | Fast (4–6 h) | Slow (12–16 h) |
| Atom Economy | High | Low (Stoichiometric Tin waste) |
| Purification | Simple (Boron washes away) | Difficult (Tin removal required) |
| Steric Tolerance | High (with SPhos) | High (Intrinsic) |
| Functional Group Tolerance | Good (Base sensitive groups risk) | Excellent (Neutral conditions) |
| Toxicity | Low | High (Organotin is neurotoxic) |
Decision Matrix & Troubleshooting
Figure 2: Workflow for selecting the optimal coupling strategy.
Troubleshooting Tips (Self-Validating):
-
Protodeboronation (Suzuki): If you see benzene in the NMR (from phenylboronic acid breakdown) and low conversion, increase the catalyst loading or switch to Phenylboronic acid pinacol ester , which is more stable.
-
Homocoupling: If you observe biphenyl (Ph-Ph), ensure your solvent is thoroughly degassed. Oxygen promotes homocoupling of the boronic acid.
-
Tin Removal (Stille): If the product is an oil contaminated with tin, wash the organic layer with 1M aqueous KF. The resulting Bu₃SnF is a polymeric solid that is insoluble in organic solvents.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands like SPhos). Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][5][6][7][8][9] (Classic review on Stille conditions). Link
-
PubChem Compound Summary. (2024). 5-Bromo-2-iodobenzaldehyde (CAS 689291-89-2).[3][10][11] National Center for Biotechnology Information. Link
-
BenchChem Application Notes. (2025). Suzuki Coupling Reactions with Halogenated Benzaldehydes. BenchChem Protocols. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 5-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 5-Bromo-2-iodobenzaldehyde - [sigmaaldrich.com]
- 11. 689291-89-2 Cas No. | 5-Bromo-2-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
Positional Isomerism in Bromo-Biphenyl Carbaldehydes: A Comparative Reactivity Guide
Executive Summary: The Scaffold at a Glance
Bromo-biphenyl carbaldehydes are privileged bifunctional scaffolds in drug discovery (e.g., Angiotensin II receptor antagonists) and organic electronics (OLED host materials). They possess two orthogonal reactive handles: an electrophilic aldehyde (-CHO) and a nucleophilic-susceptible aryl bromide (-Br) (via metal catalysis).
However, the positional isomerism of these two groups relative to the biphenyl linkage dictates their reactivity profile. This guide compares the three most chemically distinct isomeric classes:
-
The Linear Conjugate: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Para-Para)
-
The Steric Rotamer: 2'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Ortho-Para)
-
The Electronic Variant: 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Meta-Para)
Structural & Electronic Analysis
Before designing a synthesis, one must understand the physical organic constraints of the specific isomer.
The "Twist" Effect (Steric Inhibition of Resonance)
The biphenyl bond is not static. In solution, it rotates. However, substituents at the ortho positions (2, 2', 6, 6') introduce significant steric strain, forcing the two phenyl rings to twist out of coplanarity to minimize A-values (steric clash).
-
4'-Br-4-CHO (Para-Para): Planar or near-planar conformation is accessible. High degree of
-conjugation between rings. -
2'-Br-4-CHO (Ortho-Para): The bromine atom forces a dihedral angle of ~60–90°. The rings are electronically decoupled. The aldehyde "sees" the bromine less electronically, but the bromine is sterically shielded from large catalysts.
Electronic Activation (Hammett Principles)
The formyl group (-CHO) is a strong Electron Withdrawing Group (EWG) (
-
Impact on Br: EWGs activate aryl bromides toward Oxidative Addition (the first step of Pd-catalyzed coupling) by lowering the electron density on the C-Br bond.
-
Comparison:
-
Para-isomer: Strongest activation of Br.
-
Meta-isomer: Weak activation (inductive only, no resonance).
-
Comparative Reactivity Data
The following table summarizes the performance of these isomers in standard workflows.
| Feature | 4'-Br-4-CHO (Linear) | 2'-Br-4-CHO (Twisted) | 3'-Br-4-CHO (Meta) |
| Suzuki Coupling Rate | High (Activated by CHO) | Low (Sterically hindered) | Moderate |
| Catalyst Requirement | Standard (Pd(PPh | Specialized (Pd-SPhos/XPhos) | Standard |
| Aldehyde Electrophilicity | Moderate (Conjugated) | High (Inductive EWG effect only) | Moderate |
| Solubility | Low (High crystallinity) | High (Disrupted packing) | Moderate |
| Melting Point | High (~160°C) | Low (<100°C) | Moderate |
| UV-Vis Absorption | Red-shifted (High conjugation) | Blue-shifted (Broken conjugation) | Intermediate |
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical decision-making process for functionalizing these isomers, specifically addressing the steric challenges of the ortho isomer.
Caption: Catalyst selection strategy based on steric hindrance of the bromo-substituent.
Experimental Protocols
Protocol A: Suzuki Coupling of the "Linear" Isomer (4'-Br)
Use this for 4'-bromo and 3'-bromo isomers where sterics are not the limiting factor.
Reagents:
-
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: Na
CO (2.0 M aqueous solution, 2.5 eq) -
Solvent: Toluene:Ethanol (4:1 v/v)
Methodology:
-
Degassing: Charge the bromide, boronic acid, and Pd catalyst into a reaction flask. Evacuate and backfill with Argon (3x). Critical: Pd(0) is oxygen-sensitive.
-
Solvation: Add degassed solvents and base via syringe.
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The aldehyde spot will be UV-active and stain with DNP (2,4-dinitrophenylhydrazine).
-
Workup: Partition between water and EtOAc. Wash organic layer with brine. Dry over MgSO
.
Protocol B: Suzuki Coupling of the "Twisted" Isomer (2'-Br)
Use this for 2'-bromo isomers. Standard PPh
Reagents:
-
2'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Pre-Catalyst: Pd
(dba) (2 mol%) -
Ligand: SPhos or XPhos (4-8 mol%)
-
Why: Buchwald dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but their specific architecture allows them to "reach around" the steric bulk of the substrate.
-
-
Base: K
PO (3.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Methodology:
-
Pre-complexation: Stir Pd
(dba) and SPhos in Dioxane at RT for 10 mins to form the active catalytic species (L-Pd-0). -
Addition: Add the 2'-bromo substrate, boronic acid, and base.
-
Reaction: Heat to 100°C for 12–18 hours. Note: Ortho-couplings are significantly slower.
-
Purification: These products are often oily due to the "twist." Flash chromatography is essential.
Mechanistic Pathway: The Electronic Influence[2]
The following diagram details how the Aldehyde (EWG) influences the catalytic cycle of the Bromide.
Caption: Influence of electronic (CHO) and steric (Ortho-Br) factors on the Suzuki catalytic cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem. (2025).[2] The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. BenchChem Technical Guides. Link
-
PubChem. (2025).[3] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Compound Summary. National Library of Medicine.[4] Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Link
Sources
Comparative study of biphenyl carboxaldehydes in organic synthesis
A Comparative Guide to Biphenyl Carboxaldehydes in Organic Synthesis
Introduction
Biphenyl scaffolds are a cornerstone in modern organic synthesis, finding extensive application in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] Their rigid, well-defined three-dimensional structure makes them privileged motifs in drug discovery. The functionalization of the biphenyl core is crucial for its utility, and the introduction of a carboxaldehyde group provides a versatile handle for a vast array of subsequent chemical transformations. This guide offers an in-depth comparative study of biphenyl carboxaldehydes, with a particular focus on the positional isomers: 2-biphenylcarboxaldehyde and 4-biphenylcarboxaldehyde. We will explore their synthesis, comparative reactivity in key organic reactions, and provide detailed experimental protocols to guide researchers in their synthetic endeavors.
Synthesis of Biphenyl Carboxaldehydes
The most prevalent and versatile method for the synthesis of biphenyl carboxaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high functional group tolerance and generally good yields.[2]
General Workflow for Suzuki-Miyaura Coupling
The synthesis typically involves the coupling of a bromobenzaldehyde with phenylboronic acid or vice versa. The choice of reactants can be guided by commercial availability and the desire to introduce other substituents on either of the phenyl rings.
Caption: General workflow for the synthesis of biphenyl carboxaldehydes via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde
This protocol is adapted from a literature procedure for the synthesis of 4-biphenylcarboxaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-biphenylcarboxaldehyde.
Comparative Reactivity of Biphenyl Carboxaldehyde Isomers
The position of the carboxaldehyde group on the biphenyl scaffold significantly influences its reactivity. This is primarily due to a combination of electronic and steric effects.
Electronic Effects
The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be either electron-donating or -withdrawing by resonance, depending on the electronic demand of the reaction. In the case of an aldehyde, the carbonyl group is electron-withdrawing.
-
4-Biphenylcarboxaldehyde: The phenyl group is in a para position to the aldehyde. Through resonance, the phenyl group can donate electron density to the carbonyl carbon, slightly reducing its electrophilicity compared to benzaldehyde.
-
2-Biphenylcarboxaldehyde: The phenyl group is in the ortho position. The electronic effect is more complex due to the proximity of the two rings. While inductive and resonance effects are still at play, steric hindrance often dominates the reactivity.
Steric Effects
Steric hindrance is a major differentiating factor between the 2- and 4-isomers.
-
4-Biphenylcarboxaldehyde: The aldehyde group is sterically unhindered, similar to benzaldehyde, allowing for easy access by nucleophiles.
-
2-Biphenylcarboxaldehyde: The ortho-phenyl group provides significant steric bulk around the aldehyde. This steric hindrance can impede the approach of nucleophiles, leading to slower reaction rates and potentially lower yields compared to the 4-isomer.[3] The degree of hindrance can also influence the stereochemical outcome of certain reactions.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon.
Caption: Simplified mechanism of the Wittig reaction.
Comparative Performance
| Feature | 2-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | Rationale |
| Reaction Rate | Slower | Faster | The steric hindrance from the ortho-phenyl group in the 2-isomer impedes the approach of the bulky phosphonium ylide to the carbonyl carbon.[3] |
| Expected Yield | Lower | Higher | Slower reaction rates and potential side reactions due to steric hindrance can lead to lower yields for the 2-isomer under identical conditions. |
| Stereoselectivity | May differ | Follows standard selectivity rules | The steric environment around the carbonyl in the 2-isomer could influence the formation of the cis/trans-oxaphosphetane intermediate, potentially altering the E/Z ratio of the resulting alkene. |
Experimental Protocol: Wittig Synthesis of a Stilbene Derivative
This protocol provides a general procedure that can be adapted for both isomers.
Materials:
-
Biphenylcarboxaldehyde (2- or 4-isomer)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the biphenylcarboxaldehyde (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the prepared ylide solution to the aldehyde solution via a cannula.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the stilbene derivative.
-
The Grignard Reaction: Synthesis of Secondary Alcohols
Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[6]
Caption: General mechanism of the Grignard reaction with an aldehyde.
Comparative Performance
| Feature | 2-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | Rationale |
| Reaction Rate | Slower | Faster | The steric bulk of the ortho-phenyl group in the 2-isomer hinders the approach of the Grignard reagent to the carbonyl carbon.[3] |
| Expected Yield | Potentially Lower | Higher | Slower reaction rates can lead to lower yields. Additionally, for very bulky Grignard reagents, enolization of the aldehyde (if an alpha-proton is present) or reduction of the aldehyde can become competing side reactions with the 2-isomer. |
Experimental Protocol: Grignard Synthesis of a Biphenyl-substituted Methanol
This protocol provides a general procedure for the reaction of a biphenylcarboxaldehyde with a Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction. [1]
Materials:
-
Biphenylcarboxaldehyde (2- or 4-isomer)
-
Alkyl or aryl halide (e.g., bromomethane or bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the alkyl/aryl halide (1.1 eq) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Dissolve the biphenylcarboxaldehyde (1.0 eq) in anhydrous ether in a separate flame-dried flask under an inert atmosphere.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired secondary alcohol.
-
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] It typically proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: General scheme for reductive amination.
Comparative Performance
| Feature | 2-Biphenylcarboxaldehyde | 4-Biphenylcarboxaldehyde | Rationale |
| Rate of Imine Formation | Slower | Faster | The initial step of imine formation is a nucleophilic attack of the amine on the carbonyl carbon. This step is subject to steric hindrance, which is significant in the 2-isomer.[3] |
| Overall Reaction Rate | Slower | Faster | The overall rate of the reductive amination is dependent on the rate of imine/iminium ion formation, which is slower for the 2-isomer. |
| Expected Yield | Generally Lower | Generally Higher | Slower imine formation can lead to competing side reactions, such as the reduction of the aldehyde to the corresponding alcohol by the reducing agent, resulting in lower yields of the desired amine. |
Experimental Protocol: Reductive Amination to Synthesize a Biphenylmethylamine Derivative
This is a general one-pot procedure using sodium triacetoxyborohydride, a mild reducing agent often preferred for reductive aminations.[8]
Materials:
-
Biphenylcarboxaldehyde (2- or 4-isomer)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the biphenylcarboxaldehyde (1.0 eq) and the amine (1.0-1.2 eq).
-
Dissolve the starting materials in DCM or DCE. A small amount of acetic acid (0.1-1.0 eq) can be added to catalyze imine formation, particularly with less nucleophilic amines.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
-
Conclusion
Biphenyl carboxaldehydes are valuable and versatile intermediates in organic synthesis. The choice between the 2- and 4-isomers should be carefully considered based on the specific synthetic target and the reaction to be employed.
4-Biphenylcarboxaldehyde generally exhibits higher reactivity in nucleophilic addition reactions due to the lower steric hindrance around the aldehyde functionality. This often translates to faster reaction rates and higher yields.
2-Biphenylcarboxaldehyde , on the other hand, is subject to significant steric hindrance from the ortho-phenyl group. This can lead to slower reactions and potentially lower yields, and may necessitate the use of less bulky reagents or more forcing reaction conditions. However, this steric hindrance can also be exploited to achieve different stereochemical outcomes in certain reactions.
The provided protocols offer a starting point for the synthesis and application of these important building blocks. Researchers should be aware that optimization of reaction conditions will likely be necessary to achieve the best results for their specific substrates and desired products.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Steric Effects on SN2 Reactions. Chemistry Steps. [Link]
-
Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020). Nature Communications. [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. [Link]
-
Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]
-
Steric hindrance. Khan Academy. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Wittig Reaction Lab Report. Scribd. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Yield of preparation of Grignard reagent. Reddit. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes. Royal Society of Chemistry. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024). RSC Advances. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
effect of steric hindrance on nucleophiles. Reddit. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Alternatives to 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde for synthesizing biphenyl scaffolds
Target: 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde (CAS: 110579-53-2) Focus: High-fidelity alternatives to the direct purchase of the expensive building block.[1]
Executive Summary: The "Buy vs. Build" Decision Matrix
The target molecule, 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde , is a "linchpin" intermediate.[1] Its aldehyde handle allows for heterocycle formation (e.g., imidazoles, tetrazoles for sartans), while the bromine handle remains available for downstream cross-coupling.
While purchasing the material (Method A) is the path of least resistance, it suffers from supply chain volatility and high unit costs (
-
Method B (The Precision Route): Chemoselective Suzuki coupling using an Iodo-precursor.[1] Best for high-value, small-to-mid-scale synthesis where purity is paramount.[1]
-
Method C (The Atom-Economy Route): Directed C-H activation of commodity chemicals.[1] Best for large-scale, cost-sensitive manufacturing.
| Feature | Method A: Direct Purchase | Method B: Chemoselective Assembly | Method C: Directed C-H Activation |
| Precursor Cost | High ( | Moderate ( | Low ($) |
| Step Count | 0 | 1 | 1 |
| Regio-fidelity | 100% | >98% (Controlled by I vs Br) | ~90-95% (Steric control) |
| Scalability | Supply-limited | Excellent | Good (Catalyst cost factor) |
| Green Metric | Low (Transport/Waste) | Moderate | High (Atom Economy) |
Method B: The Precision Route (Chemoselective Suzuki)
This method relies on the significant reactivity difference between aryl-iodides and aryl-bromides in Palladium-catalyzed oxidative addition.[1] By using 5-bromo-2-iodobenzaldehyde , we can install the phenyl ring exclusively at the C2 position, leaving the C5-bromine intact for later use.[1]
Why it works: The C–I bond (~65 kcal/mol) is weaker than the C–Br bond (~81 kcal/mol). Under mild conditions, Pd(0) inserts into the C–I bond exclusively.
Experimental Protocol
-
Precursor: 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)[1]
Step-by-Step Workflow:
-
Charge: In a reaction vessel, dissolve 5-bromo-2-iodobenzaldehyde (1.0 equiv) and Phenylboronic acid (1.05 equiv) in Toluene/Ethanol (4:1 ratio).
-
Catalyst: Add Pd(PPh₃)₄ (1.0 mol%). Note: Pd(OAc)₂/PPh₃ can be used, but tetrakis is more reliable for preventing Br-activation.
-
Base: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv). Deoxygenate the mixture (sparge with Argon for 10 min).
-
Reaction: Heat to 60°C (Do not reflux; higher temps risk activating the Bromine). Monitor by HPLC/TLC.[1] Conversion usually completes in 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over MgSO₄.
-
Purification: Recrystallize from Hexanes/EtOAc or flash column chromatography.
Critical Control Point: Temperature control is vital. Keeping the reaction below 70°C ensures <1% scrambling of the bromine position.
Method C: The Atom-Economy Route (Transient Directed C-H Activation)
This is the modern "state-of-the-art" approach. Instead of using a pre-halogenated site for coupling, we use the aldehyde itself to direct a Palladium catalyst to the ortho position. Because aldehydes are poor ligands, we use a Transient Directing Group (TDG) —an amine that forms a temporary imine in situ, directs the metal, and then hydrolyzes off.
Why it works: The precursor is 3-Bromobenzaldehyde , a cheap commodity chemical.[1] The C-H activation occurs at the less sterically hindered ortho position (C6), which corresponds to the target's C2 position (relative to the aldehyde), yielding the correct 5-bromo isomer.
Experimental Protocol
-
Precursor: 3-Bromobenzaldehyde[1]
-
Coupling Partner: Iodobenzene
-
TDG: Glycine or L-Valine (20 mol%)[1]
Step-by-Step Workflow:
-
Charge: Combine 3-Bromobenzaldehyde (1.0 equiv), Iodobenzene (1.5 equiv), and Glycine (0.2 equiv) in Acetic Acid (AcOH).
-
Catalyst System: Add Pd(OAc)₂ (5-10 mol%) and AgOAc (1.5 equiv) as the oxidant/halide scavenger.[1]
-
Reaction: Heat to 100°C in a sealed tube for 12–24 hours.
-
Mechanism:
-
Workup: Filter through Celite to remove Ag salts. Neutralize the acetic acid filtrate with NaHCO₃. Extract with DCM.
Self-Validating Check: If the product contains significant 3-bromo-2-phenylbenzaldehyde (the crowded isomer), the steric bulk of the TDG needs to be increased (switch from Glycine to L-tert-Leucine).[1]
Visualization: Pathway Selection & Mechanism[1]
Caption: Decision logic and mechanistic flow for synthesizing 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde. Method B prioritizes regiochemical fidelity via bond-energy differences, while Method C prioritizes cost via steric control during C-H activation.
Comparative Data Analysis
The following data is aggregated from standard reaction conditions reported in the referenced literature for similar biphenyl scaffolds.
| Metric | Method B (Iodo-Precursor) | Method C (C-H Activation) |
| Yield (Isolated) | 85 - 92% | 65 - 75% |
| Regioselectivity | > 99:1 (C2 vs C5) | ~ 10:1 (C6 vs C2) |
| Catalyst Loading | 1 mol% Pd | 5 - 10 mol% Pd |
| Purification | Simple Crystallization | Column Chromatography often required |
| Key Impurity | Protodeboronation of Ph-B(OH)₂ | Homocoupling of Ph-I / C2-isomer |
Expert Insight: The "Hidden" Trap
Beware of Debromination: In both methods, but particularly Method B, if the reaction runs too long or too hot (>80°C), you risk oxidative addition into the C5-Br bond. This leads to either polymerization (if boronic acid is excess) or hydrodebromination (replacing Br with H), destroying the scaffold's utility. Always quench immediately upon consumption of the starting material.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Zhang, F.-L., et al. (2017).[1][4] Diverse Ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888–896.[4] Link
-
Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
PubChem Compound Summary. (2024). 5-Bromo-2-iodobenzaldehyde.[1][5][6] National Center for Biotechnology Information. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Authored for the modern laboratory by your Senior Application Scientist.
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management and disposal of chemical waste are paramount, forming the bedrock of a safe laboratory and a sustainable research ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde, ensuring the protection of personnel, adherence to regulatory standards, and the integrity of our environmental stewardship.
Foundational Knowledge: The Compound's Hazard Profile
A robust disposal plan begins with a comprehensive understanding of the substance . 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde is a halogenated aromatic aldehyde. Its structure, containing a bromine atom on a biphenyl backbone with an aldehyde functional group, dictates its reactivity, potential hazards, and the specific disposal pathway it must follow.
The presence of the carbon-halogen bond is of particular significance. Halogenated organic compounds are a specific category of chemical waste, primarily because their incineration can produce acidic gases like hydrogen bromide (HBr).[1][2] Therefore, they require disposal in specialized facilities equipped with scrubbers to neutralize these corrosive byproducts.
Table 1: Physicochemical and Hazard Data for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₉BrO | [3] |
| Molecular Weight | 261.11 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Key Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [4][5][6][7] |
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol provides a clear workflow for managing 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde from the point of generation to its final, compliant disposal. The segregation of halogenated waste is a critical theme throughout this process.[8][9][10] Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of the more expensive and specialized halogenated waste stream.[9][11]
Caption: Waste Disposal Workflow for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde.
Experimental Protocol: Waste Accumulation
-
Personal Protective Equipment (PPE): Before handling the waste, wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[10]
-
Waste Identification: At the point of generation, definitively identify the waste as "Halogenated Organic Solid Waste." This includes the pure compound and any contaminated items (e.g., weighing paper, gloves).
-
Container Selection: Obtain a dedicated, chemically resistant waste container, such as a high-density polyethylene (HDPE) pail or bottle. Ensure it has a screw-top or other securely fitting lid.[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely with:
-
Full Chemical Name: "5-Bromo-[1,1'-biphenyl]-2-carbaldehyde"
-
Hazard Identification: "Irritant"
-
Accumulation Start Date
-
Principal Investigator and Laboratory Information
-
-
Waste Transfer: In a certified chemical fume hood, carefully transfer the solid waste into the labeled container. Use a powder funnel to avoid spillage.
-
Storage: Securely close the container lid. Store the container in your lab's designated Satellite Accumulation Area (SAA). This area should be away from incompatible materials (e.g., strong oxidizing agents) and ideally within a secondary containment bin.[8]
-
Final Disposal: Do not dispose of this chemical down the drain or in the regular trash.[8][9] The only acceptable method is disposal via your institution's Environmental Health and Safety (EHS) department, which will transfer it to a licensed hazardous waste facility for high-temperature incineration.[4][6][7]
Emergency Protocol: Spill Management
Accidents can happen. A swift and correct response to a spill is critical to mitigating exposure and environmental contamination.
Caption: Procedural Flow for Responding to a Chemical Spill.
Spill Cleanup Procedure
-
Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]
-
Assess & Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If the spill is large, evacuate and call your EHS department.
-
Contain: For a solid powder spill, carefully cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[12]
-
Collect: Gently sweep or scoop the mixture into a designated, sealable container for hazardous waste. Use spark-free tools if there is any fire risk.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.
-
Dispose and Report: Seal and label the container with "Spill Debris containing 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde" and manage it as hazardous waste. Report the incident to your laboratory supervisor and EHS office as per institutional policy.
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety Plan. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
G. Schlamp. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
GovInfo. (1998). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). Retrieved from [Link]
Sources
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde | 1675969-69-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.ca [fishersci.ca]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. vumc.org [vumc.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
